Boehmenan
Overview
Description
Boehmenan is a structurally novel lignan first isolated in 2001 from the bark of Kenaf (Hibiscus cannabinus), an annual dicotyledonous herbaceous plant well-known in Asia and Africa . It belongs to the dilignan family, characterized by a dihydrobenzofuran skeleton formed by the polymerization of four phenylpropanoid units . This compound has been found in various plants and exhibits significant biological activities, including antioxidant and antituberculosis properties .
Mechanism of Action
Target of Action
Boehmenan, a lignan isolated from the dried stem of Caulis clematidis armandii, primarily targets the p70 ribosomal protein S6 kinase (p70S6/S6) and signal transducer and activator of transcription 3 (STAT3) . These proteins play crucial roles in cell growth and proliferation .
Mode of Action
This compound interacts with its targets by inhibiting their activation. Specifically, it attenuates the phosphorylation of STAT3 and p70S6/S6 in a concentration-dependent manner . This inhibition disrupts the normal functioning of these proteins, leading to changes in cell growth and proliferation .
Biochemical Pathways
This compound affects the epidermal growth factor receptor signaling pathway . By inhibiting the activation of STAT3 and p70S6/S6, this compound disrupts this pathway, leading to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
This compound has been shown to significantly inhibit the growth of A431 cells, a type of human epidermoid carcinoma cell . It blocks cell cycle progression at the G2/M phase and modulates mitochondrial apoptosis-related proteins . Specifically, this compound upregulates p21, cleaved caspase-3, and cleaved poly (ADP-ribose) polymerase protein levels and downregulates Bcl-2, pro-caspase-9 levels . It also induces intracellular reactive oxygen species production and mitochondrial membrane potential (ΔΨ m) depolarization .
Biochemical Analysis
Biochemical Properties
Boehmenan plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biomimetic oxidative coupling of the ferulic acid methyl ester in the presence of silver oxide is a crucial step in the synthesis sequence of this compound, generating the dihydrobenzofuran skeleton .
Cellular Effects
It has been reported that this compound inhibits PTP1B activity in a competitive manner , which suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The kinetic analysis indicated that this compound inhibits PTP1B activity in a competitive manner .
Metabolic Pathways
This compound is involved in the Shikimate biosynthetic pathway . It interacts with various enzymes and cofactors, which could also include any effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The first total synthesis of Boehmenan was achieved through a biomimetic oxidative coupling of ferulic acid methyl ester in the presence of silver oxide, generating the dihydrobenzofuran skeleton . The hydroxyl group was protected with dihydropyran and reduced with lithium aluminium hydride to afford the intermediate diol . The diol was then condensed with a derivative of ferulic acid, followed by the removal of protecting groups to yield this compound .
Industrial Production Methods
the synthetic route involving biomimetic oxidative coupling and subsequent modifications could potentially be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions
Boehmenan undergoes various chemical reactions, including:
Oxidation: The oxidative coupling of ferulic acid methyl ester is a crucial step in its synthesis.
Reduction: Reduction of the protected hydroxyl group with lithium aluminium hydride.
Substitution: Condensation reactions with derivatives of ferulic acid.
Common Reagents and Conditions
Oxidative Coupling: Silver oxide is used as the oxidizing agent.
Reduction: Lithium aluminium hydride is employed for the reduction of protected hydroxyl groups.
Condensation: Derivatives of ferulic acid are used in condensation reactions.
Major Products
The major product formed from these reactions is this compound itself, characterized by its dihydrobenzofuran skeleton .
Scientific Research Applications
Boehmenan has shown various biological activities, making it a compound of interest in scientific research:
Comparison with Similar Compounds
Boehmenan is part of the dilignan family, which includes other compounds with similar structures and biological activities. Some similar compounds include:
Diferuloysecoisolariciresinol: Another dilignan synthesized through Stobbe reactions and condensation with ferulic acid.
Dehydrodiconiferyl Alcohol Glucosides: Compounds with a neolignan-core skeleton similar to this compound, synthesized through Fe(III)-promoted oxidative coupling.
This compound’s uniqueness lies in its specific dihydrobenzofuran skeleton and its potent biological activities, particularly its ability to inhibit cancer cell growth through multiple pathways .
Properties
IUPAC Name |
3-[2-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxymethyl]-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40O12/c1-46-33-19-24(7-12-30(33)41)9-15-37(44)50-17-5-6-26-18-28-29(23-51-38(45)16-10-25-8-13-31(42)34(20-25)47-2)39(52-40(28)36(21-26)49-4)27-11-14-32(43)35(22-27)48-3/h7-16,18-22,29,39,41-43H,5-6,17,23H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFZHMPISOASDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)CCCOC(=O)C=CC5=CC(=C(C=C5)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702094 | |
Record name | 3-[2-(4-Hydroxy-3-methoxyphenyl)-3-({[3-(4-hydroxy-3-methoxyphenyl)acryloyl]oxy}methyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20702094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57296-22-7 | |
Record name | 3-[2-(4-Hydroxy-3-methoxyphenyl)-3-({[3-(4-hydroxy-3-methoxyphenyl)acryloyl]oxy}methyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20702094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Boehmenan and where is it found?
A1: this compound is a naturally occurring lignan primarily found in various plant species, including Clematis armandii, Durio affinis, Durio carinatus, Durio oxleyanus, Helicteres hirsuta, Sambucus adnata, and Hibiscus ficulneus, among others. [, , , , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C30H32O8 and a molecular weight of 520.57 g/mol. []
Q3: What are the key structural features of this compound?
A3: this compound features a central tetrahydrofuran ring system with two feruloyl moieties attached at the C-9 and C-9' positions. []
Q4: What is known about the absolute configuration of this compound?
A4: Studies utilizing circular dichroism (CD) measurements have established the absolute configuration of this compound as 7S', 8R'. []
Q5: How does this compound interact with biological systems at the cellular level?
A5: this compound has been shown to inhibit the growth of human epidermoid carcinoma A431 cells by interfering with the epidermal growth factor receptor (EGFR) signaling pathway. It attenuates the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and p70 ribosomal protein S6 kinase (p70S6)/S6, key components of this pathway. []
Q6: What are the downstream effects of this compound's interaction with the EGFR signaling pathway?
A6: this compound's disruption of the EGFR pathway leads to cell cycle arrest at the G2/M phase and influences proteins involved in mitochondrial apoptosis. Specifically, it upregulates p21, cleaved caspase-3, and cleaved poly (ADP-ribose) polymerase protein levels while downregulating Bcl-2 and pro-caspase-9 levels. []
Q7: Does this compound induce oxidative stress in cells?
A7: Yes, this compound has been observed to significantly increase intracellular reactive oxygen species (ROS) production and induce mitochondrial membrane potential (ΔΨm) depolarization in a concentration-dependent manner. []
Q8: Has this compound demonstrated any inhibitory activity against specific enzymes?
A8: this compound has shown inhibitory activity against protein-tyrosine phosphatase 1B (PTP1B) with an IC50 value of 43.5 µM. Kinetic analysis suggests that this inhibition is competitive in nature. []
Q9: What is the significance of this compound's PTP1B inhibitory activity?
A9: PTP1B is a negative regulator of insulin signaling, and its inhibition is considered a potential target for the development of new treatments for type 2 diabetes. This compound's PTP1B inhibitory activity suggests it could be a potential lead compound for antidiabetic drug discovery. []
Q10: Has this compound been investigated for its anticancer properties?
A10: Yes, this compound has exhibited cytotoxic effects against several cancer cell lines in vitro. For instance, it demonstrates potent cytotoxic activity against the T47D breast cancer cell line with an IC50 of 13.7 μg/mL. [, , ]
Q11: What is the mechanism of action behind this compound's anticancer activity?
A11: While this compound's exact anticancer mechanisms are not fully elucidated, research indicates its involvement in inducing apoptosis, modulating cell cycle progression, and disrupting signaling pathways crucial for cancer cell survival and proliferation. [, , ]
Q12: Are there any studies on the structure-activity relationship (SAR) of this compound?
A12: While specific SAR studies on this compound are limited in the provided literature, structural modifications, particularly those involving the feruloyl moieties, are likely to influence its biological activity and potency. []
Q13: Has this compound been tested for its antibacterial properties?
A13: Yes, this compound isolated from the roots of Clematis hirsuta has displayed antibacterial activity against various bacterial strains. The inhibition zone at a concentration of 5 mg/mL ranged from 8.80 to 11.10 mm. []
Q14: What computational chemistry studies have been conducted on this compound?
A14: Molecular docking studies have been performed to investigate this compound's interactions with potential antibacterial targets like E. coli DNA gyrase B and Pseudomonas quinolone signal A, revealing favorable docking scores. [, ]
Q15: What do the molecular docking studies suggest about this compound's potential as an antibacterial agent?
A15: The docking scores indicate strong interactions between this compound and crucial bacterial enzymes, supporting its potential as a lead compound for developing new antibacterial drugs. []
Q16: Is there any information available on the toxicology and safety profile of this compound?
A17: While this compound exhibits promising biological activities, detailed toxicological data and comprehensive safety profiles are limited in the provided research. Further investigations are crucial to evaluate its potential toxicity, adverse effects, and long-term safety for therapeutic applications. []
Q17: What are the future directions for research on this compound?
A17: Future research should focus on:
- In-depth SAR studies: Exploring the impact of structural modifications on this compound's activity, potency, and selectivity. []
- In vivo studies: Evaluating its efficacy and safety profile in animal models and ultimately in clinical trials. []
- Formulation development: Developing stable and bioavailable formulations to enhance its therapeutic potential. []
- Toxicity profiling: Conducting comprehensive toxicological studies to determine its safety profile for potential clinical use. []
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